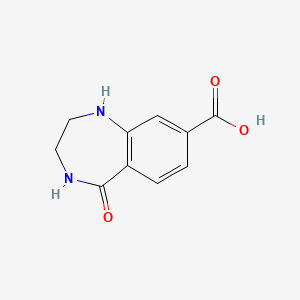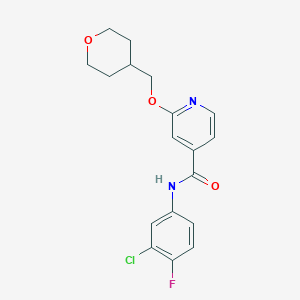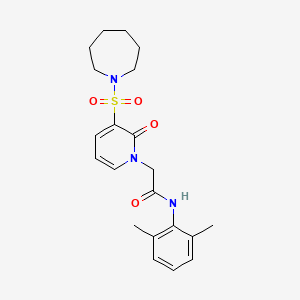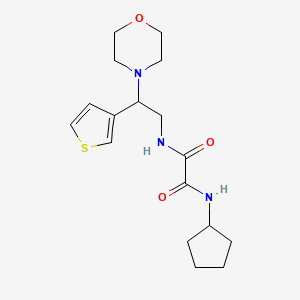
5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-8-carboxylic acid (OTBD) is a heterocyclic organic compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Application in Peptidomimetics
5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine derivatives have been synthesized using a modified Strecker reaction and further functionalized for potential applications. One tryptophan-derived benzodiazepine showed significant affinity at cholecystokinin CCK 1 receptors, indicating potential for peptidomimetic applications (Herrero et al., 2003).
Role in Angiotensin II Receptor Antagonism
Benzimidazole-7-carboxylic acids bearing 5-oxo-1,2,4-oxadiazole and related structures have been synthesized and evaluated for their ability to antagonize angiotensin II receptors, with implications for cardiovascular research (Kohara et al., 1996).
Antimicrobial Properties
Compounds related to 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine have demonstrated significant antibacterial and antifungal activities, especially against certain strains like S. aureus and C. albicans (Al-Hiari et al., 2008).
Crystal Structure and Pharmaceutical Potential
Studies on the crystal structure of related compounds, like cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane, offer insights into their pharmaceutical potential and receptor interactions (Codding, 1983).
Antidepressant, Anxiolytic, and Anti-Nociceptive Effects
Novel 2-substituted 1,4-benzodiazepine-2-ones, derived from oxazepam, have shown promising antidepressant effects and analgesic effects in initial in vivo experiments, indicating potential therapeutic applications (Singh et al., 2010).
properties
IUPAC Name |
5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-7-2-1-6(10(14)15)5-8(7)11-3-4-12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKOINMSYQGPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)


![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)



